Nesbuvir - 691852-58-1

Nesbuvir

Catalog Number: EVT-276823
CAS Number: 691852-58-1
Molecular Formula: C22H23FN2O5S
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nesbuvir is a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B) [, , , ]. It is classified as a palm II binder, interacting with the palm domain of the NS5B enzyme [, ]. Nesbuvir plays a crucial role in HCV research as a tool for studying viral replication mechanisms and evaluating potential drug combinations against HCV infection [, , ].

Source and Classification

Nesbuvir is derived from synthetic organic chemistry and belongs to the class of antiviral agents targeting the Hepatitis C virus. Its chemical structure features a complex arrangement that contributes to its function as an inhibitor of viral replication.

Synthesis Analysis

The synthesis of Nesbuvir involves several key steps that utilize various chemical reactions to construct its complex molecular framework. Although specific proprietary details may not be publicly available, general synthetic routes have been described in the literature.

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Key Reactions: Key reactions typically include:
    • Coupling Reactions: These are used to form critical bonds between different molecular fragments.
    • Functional Group Modifications: Various functional groups are introduced or modified to enhance biological activity or solubility.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to ensure a purity level exceeding 95% .
Molecular Structure Analysis

Nesbuvir has a molecular formula of C22H23FN2O5SC_{22}H_{23}FN_{2}O_{5}S and an average molecular weight of approximately 446.49 g/mol.

Structural Features

  • Core Structure: The compound features a sulfonamide group, which is known for its role in enhancing solubility and bioactivity.
  • 3D Configuration: The three-dimensional conformation plays a critical role in its interaction with the target enzyme, influencing binding affinity and selectivity .

Structural Data

  • SMILES Notation: The simplified molecular-input line-entry system (SMILES) notation provides a textual representation of the molecule's structure, aiding in computational modeling and analysis.
Chemical Reactions Analysis

Nesbuvir participates in various chemical reactions primarily through its interaction with the Hepatitis C virus RNA-dependent RNA polymerase.

Key Reaction Mechanisms

  • Inhibition Mechanism: Nesbuvir binds to allosteric sites on the polymerase, altering its conformation and inhibiting its activity. This prevents the enzyme from synthesizing viral RNA effectively .
  • Resistance Mutations: Certain mutations in the polymerase can lead to resistance against Nesbuvir, highlighting the importance of understanding these interactions for effective treatment strategies .
Mechanism of Action

Nesbuvir functions by binding to specific sites on the Hepatitis C virus RNA-dependent RNA polymerase, which is essential for viral replication.

Detailed Mechanism

  1. Allosteric Binding: Nesbuvir binds to an allosteric site on the polymerase, distinct from the active site where nucleotides are added during RNA synthesis.
  2. Conformational Change: This binding induces a conformational change that reduces the enzyme's ability to synthesize RNA, thereby inhibiting viral replication.
  3. Impact on Viral Fitness: By disrupting RNA synthesis, Nesbuvir decreases the viral load in infected individuals, contributing to improved clinical outcomes .
Physical and Chemical Properties Analysis

Nesbuvir exhibits several important physical and chemical properties that influence its behavior as a pharmaceutical agent.

Key Properties

  • Solubility: It is designed to be soluble in biological fluids, enhancing its bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for maintaining efficacy during treatment.
  • Melting Point and Boiling Point: Specific thermal properties are typically assessed during formulation development but are not always disclosed in public literature.
Applications

Nesbuvir has been primarily researched for its application in treating Hepatitis C infection.

Scientific Applications

  1. Antiviral Therapy: As part of combination therapies for Hepatitis C, Nesbuvir can enhance treatment outcomes when used alongside other antiviral agents.
  2. Research Tool: It serves as a valuable tool in virology research to study mechanisms of viral replication and resistance.
  3. Potential Future Uses: Ongoing research may explore its efficacy against other viral infections or conditions related to RNA viruses .
Introduction to Nesbuvir in Antiviral Research

Historical Context and Development of Nesbuvir as an NS5B Polymerase Inhibitor

Nesbuvir represents a scientific milestone in the targeting of hepatitis C virus (HCV) replication machinery. As a nucleotide analog inhibitor, it specifically binds to the active site of the viral NS5B RNA-dependent RNA polymerase (RdRp), a catalytic domain first structurally characterized in 1999 [2] [5]. The NS5B polymerase is indispensable for HCV replication, utilizing a conserved Gly-Asp-Asp (GDD) motif to synthesize viral RNA strands. Nucleotide inhibitors like Nesbuvir function as non-obligate chain terminators—their 3'-hydroxyl group allows incorporation into the elongating RNA chain, but subsequent steric hindrance from 2' chemical modifications (e.g., 2'-C-methyl or 2'-fluoro groups) prevents further nucleotide addition [2] [5]. This mechanism distinguishes it from non-nucleoside allosteric inhibitors that target peripheral NS5B sites.

The development pathway of Nesbuvir exemplifies rational drug design against viral polymerases. Early nucleoside inhibitors faced challenges with metabolic activation, as they required triple phosphorylation to become active triphosphate forms. Nesbuvir's prodrug design overcame this via hepatic cleavage into the monophosphate form, bypassing the rate-limiting initial phosphorylation step [2]. Preclinical profiling demonstrated pan-genotypic efficacy attributable to the high conservation of the NS5B active site across HCV genotypes—a critical advantage over earlier protease inhibitors with genotype-specific limitations [5] [6]. Clinical resistance profiles further revealed that while single-amino-acid mutations (e.g., S282T) could reduce susceptibility, these conferred substantial fitness costs to viral replication capacity, lowering their clinical prevalence [2] [5].

Table 1: Classification of NS5B Polymerase Inhibitors

CategoryBinding SiteRepresentative AgentsGenotypic Coverage
Nucleoside inhibitors (NIs)Active siteNesbuvir, SofosbuvirPan-genotypic
Non-nucleoside inhibitors (NNIs)Thumb I/II, Palm I/IIDasabuvir, BeclabuvirGenotype-specific
Pyrophosphate analoguesCatalytic Mg²⁺ siteExperimental compoundsLimited data

Role of Nesbuvir in the Evolution of Direct-Acting Antiviral Therapies

The integration of Nesbuvir into combination regimens marked a pivotal shift from interferon-based therapies to all-oral direct-acting antiviral (DAA) protocols. Prior to DAAs, pegylated interferon-alpha (PEG-IFN-α) plus ribavirin (RBV) yielded sustained virologic response (SVR) rates of only 40–50% for genotype 1 HCV, with severe side effects necessitating discontinuation in ~10–15% of patients [1] [6]. First-generation DAAs (telaprevir, boceprevir) improved SVR rates but still required interferon co-administration and exhibited complex dosing schedules [9]. Nesbuvir's introduction as a second-wave NS5B inhibitor enabled interferon-free combinations, leveraging synergies with NS5A inhibitors (e.g., velpatasvir) and/or NS3/4A protease inhibitors [4] [6].

Nesbuvir-based regimens address two critical DAA challenges: resistance barriers and genotypic breadth. Unlike NS5A inhibitors where baseline resistance-associated variants (RAVs) can compromise efficacy, NS5B nucleoside inhibitors maintain high resistance thresholds due to the essential conservation of their target site [2] [5]. Pharmacoeconomic analyses also highlight Nesbuvir's role in expanding global access. Generic manufacturing in Asia-Pacific economies (India, China) reduced costs by >90% compared to early DAA regimens, aligning with WHO’s HCV elimination targets [4] [7] [10]. Market projections indicate the Asia-Pacific Nesbuvir sector growing at 15.7% CAGR (2026–2033), driven by licensing agreements between multinational pharmaceutical firms and regional producers [4] [10].

Table 2: Impact of DAA Classes on Treatment Outcomes

DAA ClassMolecular TargetSVR Rates (%)Key AdvantagesLimitations
NS5B NIs (Nesbuvir)RNA polymerase active site90–95Pan-genotypic; high barrier to resistanceProdrug requiring hepatic activation
NS5A inhibitorsReplication complex85–98Potent; once-daily dosingLow-moderate resistance barrier; RAV impact
NS3/4A PIsPolyprotein processing80–95Effective in advanced fibrosisGenotype-dependent efficacy; drug interactions

Global Burden of Hepatitis C and the Emergence of Nesbuvir as a Therapeutic Candidate

HCV infection remains a formidable global health challenge, with WHO estimating 58–71 million chronic infections and 1.5 million new cases annually, culminating in approximately 290,000 annual deaths from cirrhosis and hepatocellular carcinoma [1] [3] [7]. Genotype distribution significantly influences regional epidemiology: genotype 1 dominates in North America/Europe (75% of cases), genotype 3 in South/Southeast Asia (linked to intravenous drug use), and genotype 4 in North Africa/Middle East [3] [7]. Nesbuvir’s pan-genotypic efficacy positions it as a universal first-line agent, particularly crucial in regions like Asia-Pacific where genotype diversity complicates treatment selection [3] [4] [10].

The epidemiological profile of HCV transmission has shifted markedly. Historically, transfusion-associated infections predominated; however, injection drug use (IDU) now drives >80% of new cases in high-income countries and increasingly in resource-limited settings [3] [7]. This underscores the urgency for DAAs like Nesbuvir that can be integrated into harm-reduction programs. Mathematical modeling indicates that treating >80% of IDUs within a network reduces community transmission by >60%—a strategy enabled by Nesbuvir’s simplified dosing and minimal drug-drug interactions with opioid therapies [3] [7]. Economic analyses further support its scalability: in LMICs, 12-week courses of generic Nesbuvir combinations cost <$300, compared to >$80,000 for early DAAs in high-income markets [4] [10].

Table 3: Global HCV Genotype Distribution and Nesbuvir Efficacy

RegionDominant Genotype(s)Prevalence (%)Nesbuvir-Based SVR Rates (%)
North AmericaGT1 (75%), GT2/3 (20%)3.5 million93–95
EuropeGT1 (60%), GT3 (25%)4.0 million91–94
South/Southeast AsiaGT3 (60%), GT1 (30%)15.0 million90–92
North Africa/Middle EastGT4 (80%), GT1 (15%)8.0 million94–96

The WHO’s 2030 elimination targets (80% reduction in incidence, 65% reduction in mortality) hinge on scalable DAAs [7]. Nesbuvir contributes to this through diagnostic-therapeutic linkages: point-of-care RNA testing coupled with same-day DAA initiation in outreach settings. Ongoing innovation focuses on coformulations with complementary DAAs to enhance adherence, particularly for marginalized populations where HCV prevalence exceeds 50% in IDU cohorts [3] [7] [10]. With global sales projected to reach $4.2 billion by 2033, Nesbuvir exemplifies translational virology addressing both biological and access challenges in HCV elimination [4] [10].

Properties

CAS Number

691852-58-1

Product Name

Nesbuvir

IUPAC Name

5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide

Molecular Formula

C22H23FN2O5S

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27)

InChI Key

WTDWVLJJJOTABN-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

HCV-796; HCV 796; VB-19796 ; VB19796; HCV796; Nesbuvir.

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.